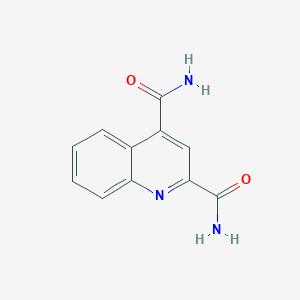

Quinoline-2,4-dicarboxamide

Description

Contextualization within Quinoline (B57606) Chemistry

Quinoline is a heterocyclic aromatic organic compound with the chemical formula C₉H₇N. wikipedia.org It consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, a structure also known as benzo[b]pyridine. frontiersin.orgnih.gov This fused bicyclic heterocycle is a foundational scaffold in medicinal chemistry, primarily due to the wide spectrum of biological activities exhibited by its derivatives. frontiersin.orgrsc.org The quinoline core is present in numerous natural products, most notably the anti-malarial alkaloid quinine, and serves as a key building block in the synthesis of various pharmaceuticals and specialty chemicals. wikipedia.orgecorfan.org

The chemical versatility of the quinoline ring system allows for functionalization at multiple positions through reactions like electrophilic and nucleophilic substitutions. frontiersin.orgnih.gov This adaptability is crucial for designing novel molecules with specific therapeutic properties. Quinoline-2,4-dicarboxamide is a derivative of this core structure, featuring two carboxamide groups at the 2 and 4 positions of the quinoline ring. Its direct synthetic precursor is Quinoline-2,4-dicarboxylic acid (QDA), a compound that has been the subject of significant research itself. nih.govbiosynth.com The study of QDA and its conversion to the dicarboxamide provides a direct lineage to the broader field of quinoline chemistry.

Significance of Dicarboxamide Scaffolds in Molecular Design

The dicarboxamide functional group is a significant scaffold in molecular design and medicinal chemistry. This structural motif, characterized by two amide groups, often imparts specific conformational properties and hydrogen-bonding capabilities to a molecule, which are critical for binding to biological targets like proteins and nucleic acids.

Researchers have explored various heterocyclic dicarboxamides for their therapeutic potential. For instance, derivatives based on pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide (B53072) are recognized for their diverse chemical and biological activities. scilit.com The pyridine-2,6-dicarboxamide core, in particular, has been successfully employed in the design of G-quadruplex (G4) DNA stabilizers. nih.govresearchgate.net Similarly, imidazole-4,5-dicarboxamide scaffolds have been designed to interact with specific enzyme pockets. rsc.org The inclusion of the dicarboxamide moiety is a strategic choice to enhance molecular recognition and biological activity, making the this compound structure a promising candidate for further investigation.

Overview of Current Research Paradigms for this compound

While direct research on this compound is emerging, current research paradigms can be understood by examining its direct precursor, Quinoline-2,4-dicarboxylic acid (QDA), and structurally related compounds.

A primary area of investigation for the quinoline-2,4-disubstituted scaffold is in neuroscience. Studies have synthesized and evaluated a series of Quinoline-2,4-dicarboxylic acids as inhibitors of the vesicular glutamate (B1630785) transporter (VGLUT). nih.govresearchgate.net These compounds act as conformationally-restricted mimics of glutamate and have shown inhibitory activity against this key protein in the central nervous system. nih.govresearchgate.net

Another significant research direction is the development of G-quadruplex stabilizers. G-quadruplexes are specialized nucleic acid structures implicated in cancer and other diseases. A well-known G4 ligand, 360A, is a bis-methylquinolinium-pyridine-2,6-dicarboxamide. nih.govresearchgate.net The structural similarity suggests that this compound could also be investigated for its ability to interact with and stabilize G-quadruplex structures, a paradigm supported by extensive research into related (iso)quinolinyl-pyridine-2,6-dicarboxamide analogues. nih.gov

Furthermore, the quinoline-2,4-dicarboxylate unit has been used as a building block in coordination chemistry to assemble novel 3D coordination polymers with lanthanide ions, indicating its utility in materials science. researchgate.net The conversion of the dicarboxylic acid to a dicarboxamide, with its distinct electronic and hydrogen-bonding properties, opens avenues for creating new materials and therapeutic agents.

Data Tables

Table 1: Physicochemical Properties of Quinoline-2,4-dicarboxylic acid

| Property | Value | Source |

| CAS Number | 5323-57-9 | |

| Molecular Formula | C₁₁H₇NO₄ | biosynth.com |

| Molecular Weight | 217.18 g/mol | biosynth.com |

| Melting Point | 229 °C | |

| Appearance | Solid |

Table 2: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₁H₉N₃O₂ | labvietchem.com.vn |

| Appearance | Solid, Yellow | labvietchem.com.vn |

| Application | Synthesis, Research | labvietchem.com.vn |

Structure

2D Structure

3D Structure

Properties

CAS No. |

32743-31-0 |

|---|---|

Molecular Formula |

C11H9N3O2 |

Molecular Weight |

215.21 g/mol |

IUPAC Name |

quinoline-2,4-dicarboxamide |

InChI |

InChI=1S/C11H9N3O2/c12-10(15)7-5-9(11(13)16)14-8-4-2-1-3-6(7)8/h1-5H,(H2,12,15)(H2,13,16) |

InChI Key |

ZTKFFLQRUZSGFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C(=O)N)C(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies for Quinoline 2,4 Dicarboxamide

Direct Synthesis Routes for the Quinoline-2,4-dicarboxamide Core

The construction of the fundamental quinoline (B57606) ring system is the initial and critical step in synthesizing this compound. Various methodologies have been developed to achieve this, ranging from classical named reactions to modern catalytic systems.

Multi-component Reactions (MCRs) for Quinoline Ring Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like quinolines from simple starting materials in a single step. rsc.orgrsc.org Several MCRs have been successfully adapted for the synthesis of the quinoline scaffold. rsc.org

One notable example is the Pfitzinger-type reaction, which involves the condensation of isatin (B1672199) with a carbonyl compound. rsc.orgwikipedia.org Microwave-assisted Pfitzinger reactions between isatins and sodium pyruvate (B1213749) have been shown to produce quinoline-2,4-dicarboxylic acid, a direct precursor to the dicarboxamide. rsc.org This method is advantageous due to the use of water as a solvent and optimized reaction times and temperatures under microwave irradiation. rsc.org

Another versatile MCR is the Povarov reaction, which typically involves an aniline, an aldehyde, and an activated alkene to form tetrahydroquinoline derivatives that can be subsequently oxidized to quinolines. rsc.orgwikipedia.org Innovations in this area include the use of iodine as a mediator in a formal [3 + 2 + 1] cycloaddition to synthesize substituted quinolines directly from methyl ketones, arylamines, and styrenes. organic-chemistry.org This metal-free approach expands the scope of traditional Povarov reactions. organic-chemistry.org

Furthermore, copper-catalyzed three-component reactions of anilines, aldehydes, and terminal alkynes provide a route to 2,4-disubstituted quinolines. rsc.org The choice of catalyst and solvent is crucial, with systems like copper(I) and gold(I) sequential catalysis or copper(II) triflate showing high efficacy. rsc.orgrsc.org The use of environmentally benign and reusable catalysts like montmorillonite (B579905) K-10 has also been explored in these reactions. rsc.orgrsc.org

Table 1: Examples of Multi-component Reactions for Quinoline Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Pfitzinger-type | Isatin, Sodium Pyruvate | Microwave, Water | Quinoline-2,4-dicarboxylic acid rsc.org |

| Povarov-type | Methyl Ketone, Arylamine, Styrene | I₂, DMSO, 80–130°C | Substituted Quinolines organic-chemistry.org |

| A³ Coupling | Aniline, Aldehyde, Alkyne | Cu(I)/Au(I) | 2,4-Substituted Quinolines rsc.org |

| Montmorillonite K-10 Catalyzed | Aniline, Aldehyde, Terminal Aryl Alkyne | Montmorillonite K-10, Microwave | Substituted Quinolines rsc.orgrsc.org |

Cycloaddition Approaches to Quinoline Synthesis

Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder type reactions), present another strategic pathway to the quinoline framework. In these reactions, a diene and a dienophile react to form a six-membered ring.

Lewis acid-catalyzed [4+2] cycloaddition of Schiff bases (acting as dienes) with dienophiles like styrenes or cyclic enol ethers has been investigated for constructing the quinoline ring system. tandfonline.comcombichemistry.com Ethyl aluminum dichloride has been identified as an effective catalyst for these transformations. tandfonline.com This approach allows for the synthesis of fused quinoline ring systems. tandfonline.comcombichemistry.com

A metal-free protocol for the synthesis of 2-substituted quinolines via a [4+2] cycloaddition reaction has been reported using 2-aminobenzaldehydes and ketones as starting materials. nih.gov This condensation/oxidation strategy involves the formation of C-N, C-C, and C-O bonds and demonstrates a broad substrate range with high yields. nih.gov

Oxidation and Functionalization of Precursor Quinoline Derivatives

The synthesis of this compound can also be achieved by the oxidation of suitably substituted quinoline precursors. For instance, the oxidation of quinoline itself with strong oxidizing agents like potassium permanganate (B83412) can lead to the formation of quinolinic acid (pyridine-2,3-dicarboxylic acid). wikipedia.orgorientjchem.org This diacid can then be further processed to the desired dicarboxamide.

The direct conversion of precursor quinolines to the dicarboxamide can be challenging. A more common route involves the synthesis of quinoline-2,4-dicarboxylic acid or its esters, which are then converted to the dicarboxamide. researchgate.netvietchem.com.vnnih.gov For example, the Friedlander reaction of 2-aminobenzaldehyde (B1207257) with diethyloxalacetate is a known method for preparing esters of quinoline-2,3-dicarboxylic acid, which highlights a pathway to dicarboxylic acid functionalized quinolines. google.com

Functionalization and Derivatization of this compound

Once the this compound core is synthesized, further modifications can be introduced to tailor its properties. These modifications primarily involve reactions at the amide nitrogen atoms and electrophilic substitution on the aromatic quinoline ring.

N-Alkylation and N-Acylation of Amide Moieties

The amide functionalities of this compound offer sites for N-alkylation and N-acylation. These reactions allow for the introduction of a wide variety of substituents, which can significantly influence the molecule's chemical and physical properties.

N-alkylation can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. For instance, the N-methylation of related bis-quinolinyl-pyridine-2,6-dicarboxamides has been successfully carried out using methyl iodide. nih.gov Similarly, N-acylation can be performed using acyl chlorides or anhydrides to introduce additional acyl groups. The use of N-acylbenzotriazoles as neutral N-acylation reagents is a well-established method that can be applied to dicarboxamides, offering high yields and avoiding harsh reaction conditions. scielo.org.mx

A process for preparing N-(4-{[6,7-bis(methyloxy)quinolin-4-yl]oxy}phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide involves the coupling of a dicarboxylic acid derivative with an aniline, showcasing the formation of amide bonds as a key derivatization step. google.com

Electrophilic Aromatic Substitution on the Quinoline Ring

The quinoline ring system is susceptible to electrophilic aromatic substitution, although the reactivity is influenced by the electron-withdrawing nature of the nitrogen atom and the dicarboxamide groups. The nitrogen atom deactivates the pyridine (B92270) ring towards electrophilic attack, directing substitution to the benzene (B151609) ring, primarily at the 5- and 8-positions. orientjchem.orgarsdcollege.ac.inamazonaws.comresearchgate.netscribd.comslideshare.net

Typical electrophilic substitution reactions include nitration, halogenation, and sulfonation. For example, nitration of quinoline generally yields a mixture of 5-nitro and 8-nitro derivatives. arsdcollege.ac.inslideshare.net The conditions for these reactions need to be carefully controlled. While the pyridine ring is generally deactivated, substitution at the 3-position can occur under specific conditions, such as nitration with nitric acid and acetic anhydride. scribd.com The presence of the dicarboxamide groups at the 2- and 4-positions would further influence the regioselectivity of these substitutions, likely increasing the deactivation of the pyridine ring and favoring substitution on the benzene ring.

Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, enabling the introduction of diverse functional groups onto the quinoline scaffold. wikipedia.orgsigmaaldrich.com These reactions typically involve a metal catalyst, most commonly palladium, and the coupling of two different molecular fragments. wikipedia.orgsigmaaldrich.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are widely used for C-C bond formation. csic.esmdpi.com For instance, a palladium-catalyzed approach has been developed for the synthesis of 4-halo-2-aminoquinolines from 2-ethynylanilines and isocyanides, which can be further functionalized. organic-chemistry.org Another innovative palladium-catalyzed method involves isocyanide insertion and a [4+1] cyclization to construct quinoline derivatives. rsc.org

The Buchwald-Hartwig amination is a key palladium-catalyzed reaction for forming C-N bonds, allowing for the introduction of various amine groups onto the quinoline ring system. sigmaaldrich.com Similarly, palladium catalysts facilitate the formation of C-O bonds, expanding the range of accessible quinoline ethers.

Recent advancements have also highlighted the use of more sustainable first-row transition metals like copper and nickel as catalysts. ijstr.orgacs.org Copper-catalyzed methods have been employed for the synthesis of functionalized quinolines, while nickel-catalyzed reactions have shown efficacy in the dehydrogenative coupling for quinoline synthesis. ijstr.orgacs.org These alternative catalysts offer potential advantages in terms of cost and environmental impact.

Table 1: Examples of Cross-Coupling Reactions in Quinoline Synthesis

| Reaction Type | Catalyst | Bond Formed | Reactants | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium-based | C-C | Aryl halide, Arylboronic acid | Biaryl quinolines | csic.es |

| Heck Coupling | Palladium-based | C-C | Aryl halide, Alkene | Alkenyl-substituted quinolines | sigmaaldrich.com |

| Sonogashira Coupling | Palladium/Copper-based | C-C | Aryl halide, Terminal alkyne | Alkynyl-substituted quinolines | sigmaaldrich.com |

| Buchwald-Hartwig Amination | Palladium-based | C-N | Aryl halide, Amine | Amino-substituted quinolines | sigmaaldrich.com |

| Dehydrogenative Coupling | Copper(II)-catalyst | C-N/C-C | 2-aminobenzylalcohol, Ketone | Substituted quinolines | ijstr.org |

| Double Dehydrogenative Coupling | Nickel-based | C-N/C-C | 2-aminobenzyl alcohol, 1-phenylethanol | 2-phenylquinoline | acs.org |

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic and heteroaromatic rings. rsc.orgworktribe.com This strategy relies on the presence of a directing group on the substrate, which coordinates to an organometallic reagent (typically an organolithium or magnesium reagent) and directs deprotonation to the adjacent ortho position. rsc.orgresearchgate.net The resulting metalated intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. rsc.org

For quinoline systems, the nitrogen atom within the ring can act as a directing group, but more powerful directing groups like amides or oxazolines are often installed to ensure high regioselectivity. worktribe.comresearchgate.net For example, 2-oxazolines have been utilized as effective directing groups in the regioselective functionalization of quinoline rings. worktribe.com The use of TMP (2,2,6,6-tetramethylpiperidide) bases, such as TMPMgCl·LiCl, has proven effective for the metalation of quinoline scaffolds, allowing for subsequent functionalization through reactions like Negishi cross-coupling. rsc.org

This methodology provides a predictable and powerful way to introduce substituents at specific positions of the quinoline core, which is crucial for building the complex architecture of this compound analogs. The choice of the directing group and the metalating agent allows for precise control over the site of functionalization. researchgate.netresearchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally sustainable and economically viable production processes. ijpsjournal.com Key aspects include the use of safer solvents, the development of reusable catalysts, and the design of energy-efficient reaction protocols. ijpsjournal.com

Solvent-Free and Aqueous Medium Syntheses

One of the primary goals of green chemistry is to reduce or eliminate the use of hazardous organic solvents. To this end, solvent-free reaction conditions and the use of water as a benign solvent have been explored for quinoline synthesis.

Solvent-free approaches, often assisted by microwave irradiation or the use of solid supports, can lead to shorter reaction times, higher yields, and simplified purification procedures. ekb.egrsc.orgrsc.org For example, the synthesis of quinoline derivatives has been successfully achieved under solvent-free conditions using catalysts like Hβ zeolite or on the surface of alumina (B75360) impregnated with hydrochloric acid. rsc.orgrsc.org

Water is an attractive solvent due to its non-toxic, non-flammable, and abundant nature. Several methodologies have been developed for quinoline synthesis in aqueous media. figshare.comorganic-chemistry.org These often employ water-tolerant catalysts, such as L-proline or metal dodecyl sulfates. rsc.orgresearchgate.net For instance, a three-component condensation reaction for quinoline synthesis has been efficiently catalyzed by L-proline in an aqueous ethanol (B145695) mixture. researchgate.net The use of magnetically recoverable nanoparticles, like CuFe2O4, also facilitates synthesis in water, allowing for easy catalyst separation and reuse. rsc.org

Sustainable Catalysis in this compound Production

Sustainable catalysis focuses on the use of catalysts that are non-toxic, abundant, and recyclable. ijstr.org This includes the use of earth-abundant metals, heterogeneous catalysts, and biocatalysts.

Iron(III) chloride hexahydrate (FeCl3·6H2O) has been demonstrated as an inexpensive, non-toxic, and readily available catalyst for the synthesis of quinoline derivatives in water. tandfonline.com Similarly, single-atom iron catalysts have shown high efficiency in the dehydrogenative coupling for quinoline synthesis. organic-chemistry.org Copper-based catalysts are also gaining prominence as a sustainable alternative to precious metals. ijstr.org

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of separation and reusability. rsc.org Examples include zeolites, montmorillonite K-10 clay, and metal oxides. rsc.orgrsc.org A recyclable heterogeneous catalyst, sulfamic acid, has been used for the Friedlander condensation to produce highly functionalized quinolines. rsc.org Furthermore, a copper-functionalized mesoporous silica (B1680970) (MCM-41-quinoline-2-4-dicarboxylic acid-Cu) has been developed as a recyclable catalyst for C-S bond formation, showcasing the potential for creating tailored catalysts for specific transformations. sci-hub.se

Stereoselective Synthesis of Chiral this compound Analogs

The development of stereoselective methods for the synthesis of chiral this compound analogs is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. researchgate.netmdpi.com Asymmetric synthesis aims to produce a specific stereoisomer as the major product.

One common approach is the use of chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. Another powerful strategy is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. This can involve chiral metal complexes or organocatalysts. researchgate.net

For instance, the stereoselective synthesis of novel chiral analogs has been achieved through versatile routes that allow for late-stage diversification. nih.gov While specific examples for this compound are not extensively detailed in the provided search results, the principles of stereoselective synthesis, such as those applied to the synthesis of chiral 1,4-dihydropyridines or other complex molecules, are directly applicable. researchgate.netmdpi.comnih.govrsc.org The development of such methods for this compound would likely involve the use of chiral catalysts to control the formation of stereocenters on the quinoline core or its substituents.

Scale-Up Considerations and Process Optimization for this compound Production

Transitioning a synthetic route from a laboratory scale to industrial production presents several challenges that require careful consideration and process optimization. mdpi.comnih.gov Key factors include cost-effectiveness, safety, scalability of reaction conditions, and waste minimization. ijpsjournal.com

For the production of this compound, scalability of the chosen synthetic route is paramount. Reactions that require cryogenic temperatures, high pressures, or highly dilute conditions may be difficult and expensive to implement on a large scale. Therefore, methods that operate under milder conditions are preferred. acs.org

Process optimization involves systematically varying reaction parameters such as temperature, pressure, catalyst loading, and reaction time to maximize yield and purity while minimizing costs and environmental impact. The use of robust and recyclable catalysts is particularly advantageous for large-scale production, as it reduces catalyst consumption and waste. nih.gov Nanomaterial-based catalysts, for example, have been explored for the bulk-scale synthesis of quinoline derivatives, offering potential improvements in yield and purity. nih.gov

Comprehensive Structural and Spectroscopic Elucidation of Quinoline 2,4 Dicarboxamide

Advanced X-ray Crystallographic Analysis

Comprehensive searches for crystallographic data on quinoline-2,4-dicarboxamide did not yield specific single-crystal X-ray diffraction data for this compound. Research has been conducted on related structures, such as metal complexes of quinoline-2,4-dicarboxylate, which is the deprotonated form of quinoline-2,4-dicarboxylic acid. mdpi.com

For instance, studies on lanthanide coordination polymers incorporating the quinoline-2,4-dicarboxylate ligand have been reported. These studies provide detailed insights into the coordination modes of the dicarboxylate ligand and the resulting crystal structures. mdpi.comnih.gov In these complexes, the quinoline-2,4-dicarboxylate ligand can adopt various conformations and coordination modes, acting as a bridging or bridging-chelating building block that connects metal centers. nih.govresearchgate.net The crystal structures are often three-dimensional coordination polymers. mdpi.com

Single Crystal X-ray Diffraction: Precise Bond Geometries and Angles

Specific bond lengths and angles for solid-state this compound are not available in the absence of single-crystal X-ray diffraction data. However, analysis of related quinoline-2,4-dicarboxylate metal complexes reveals typical bond distances and angles for the quinoline (B57606) and carboxylate moieties. For example, in a neodymium(III) complex, the Nd–N bond lengths are in the range of 2.724(5)–2.780(5) Å, and the Nd–Ocarb bond distances vary from 2.302(5) to 2.508(5) Å. mdpi.com In a europium(III) complex, the Eu–N bond lengths range from 2.689(5) to 2.830(4) Å, and Eu–Ocarb bond distances are between 2.280(4) and 2.424(4) Å. mdpi.com The internal bond lengths and angles of the quinoline-2,4-dicarboxylate ligand in these complexes were found to be within normal ranges. mdpi.com

Polymorphism and Co-crystallization Studies of this compound

There is no specific information available in the searched literature regarding polymorphism or co-crystallization studies of this compound. Polymorphism, the ability of a compound to exist in more than one crystal form, has been observed for other quinoline derivatives. google.comresearchgate.netgoogle.com Similarly, co-crystallization, which involves forming a crystalline solid with a second component, is a known strategy for modifying the physicochemical properties of active pharmaceutical ingredients and has been studied for other dicarboxylic acids and pyridine (B92270) derivatives. rsc.orgmdpi.comacs.orgijlpr.com However, dedicated studies on these aspects for this compound have not been reported.

High-Resolution Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: Conformational Dynamics and Tautomerism

Detailed NMR spectroscopic data for this compound, including studies on its conformational dynamics and tautomerism, are not extensively reported in the available literature. While ¹H NMR data for some quinoline dicarboxamide derivatives have been published, a comprehensive analysis for the parent compound is lacking. researchgate.net For related compounds, NMR spectroscopy has been a key tool for structural confirmation. researchgate.netresearchgate.netrsc.org

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignments

Specific 2D NMR data (COSY, HSQC, HMBC, NOESY) for this compound are not available in the searched literature. These techniques are powerful tools for the unambiguous assignment of proton and carbon signals and for elucidating the detailed molecular structure, including the connectivity and spatial relationships of atoms. emerypharma.comsdsu.edu For many complex organic molecules, including various quinoline derivatives, 2D NMR spectroscopy is essential for complete structural characterization. researchgate.netresearchgate.netresearchgate.nete-bookshelf.de The application of these techniques to this compound would be necessary to definitively assign its NMR spectra and study its solution-state conformation.

Variable Temperature NMR for Conformational Equilibrium Studies

A hypothetical VT-NMR experiment on this compound would likely involve monitoring the chemical shifts of the amide protons and the aromatic protons of the quinoline ring as a function of temperature. Changes in these chemical shifts could indicate a shift in the conformational equilibrium.

Table 1: Hypothetical Variable Temperature NMR Data for this compound

| Temperature (K) | Amide Proton 1 (ppm) | Amide Proton 2 (ppm) | Quinoline H5 (ppm) | Quinoline H8 (ppm) |

|---|---|---|---|---|

| 298 | 8.5 (broad) | 8.3 (broad) | 7.8 | 8.1 |

| 273 | 8.6, 8.4 | 8.4, 8.2 | 7.8 | 8.1 |

| 253 | 8.7 | 8.5 | 7.9 | 8.2 |

Note: This table is illustrative and not based on experimental data.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying functional groups and studying intermolecular interactions like hydrogen bonding. mst.edu

For this compound, the key vibrational modes would be associated with the amide groups (N-H and C=O stretching) and the quinoline ring (C=C and C=N stretching). The positions of these bands can be sensitive to the molecular environment.

Amide N-H Stretching: Typically observed in the range of 3500-3300 cm⁻¹. The presence of hydrogen bonding can cause this band to broaden and shift to lower wavenumbers. nepjol.info

Amide C=O Stretching (Amide I band): Usually appears between 1700-1600 cm⁻¹. Its position is also influenced by hydrogen bonding.

Quinoline Ring Vibrations: Aromatic C=C and C=N stretching vibrations give rise to a series of bands in the 1600-1400 cm⁻¹ region.

In related quinoline derivatives, FT-IR and FT-Raman spectra have been used to identify different conformers. nih.gov For instance, in quinoline-4-carbaldehyde, the orientation of the aldehyde group, which can form an intramolecular hydrogen bond, affects the vibrational frequencies. nih.gov Similarly, in this compound, intramolecular or intermolecular hydrogen bonding between the amide groups or with the quinoline nitrogen could be investigated by analyzing the shifts in the N-H and C=O stretching frequencies. mst.edu Studies on water-ethanol mixtures using Raman and IR spectroscopy have demonstrated how changes in hydrogen bonding affect the OH stretching band. researchgate.net A comparison of the spectra in the solid state versus in a non-polar solvent could reveal the extent of intermolecular hydrogen bonding in the crystalline form.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | N-H Stretch | 3500 - 3300 |

| Amide | C=O Stretch (Amide I) | 1700 - 1630 |

| Amide | N-H Bend (Amide II) | 1650 - 1550 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties

UV-Vis absorption and fluorescence spectroscopy provide information about the electronic transitions within a molecule and its photophysical properties. The quinoline moiety is a known chromophore and fluorophore.

UV-Vis Absorption: Quinoline and its derivatives typically exhibit absorption bands in the UV region corresponding to π → π* and n → π* electronic transitions. rsc.orgresearchgate.net The position and intensity of these bands can be influenced by substituents and the solvent environment. beilstein-journals.org For this compound, one would expect to see characteristic absorption bands of the quinoline ring, potentially modulated by the dicarboxamide groups. In related N-alkylquinolinium salts, a long-wavelength absorption band around 350 nm is attributed to n → π* transitions. rsc.org

Fluorescence Emission: Many quinoline derivatives are fluorescent, emitting light in the blue-green region of the spectrum. rsc.org The fluorescence properties, including the emission wavelength and quantum yield, are sensitive to the molecular structure and environment. The emission is often due to intramolecular charge transfer (ICT) in the excited state. rsc.org Studies on other quinoline-based compounds have shown that fluorescence can be quenched or enhanced upon binding to other molecules, a principle utilized in fluorescent sensors. rsc.org

The photophysical properties of this compound would be crucial for its potential applications in areas like molecular recognition and materials science.

Table 3: Representative Photophysical Data for a Quinoline Derivative

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

|---|---|---|---|

| Toluene | 507 | - | 0.91 |

Data for N-(2,6-diisopropylphenyl)perylene-3,4-dicarboximide, a related class of compound. photochemcad.com

Mass Spectrometry: Fragmentation Pathways and Isotopic Patterns

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

For this compound, the molecular ion peak (M⁺) would be observed in the mass spectrum. The fragmentation of this ion would likely involve the loss of the amide groups and cleavage of the quinoline ring. Common fragmentation pathways for quinoline derivatives include the loss of HCN from the quinoline ring. chempap.org In the case of quinoline-4-carboxylic acids and their amides, the elimination of the entire carboxamide group or parts of it (e.g., loss of CONH₂) would be expected. chempap.orglibretexts.org

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition. The isotopic pattern of the peaks can also be informative, especially if elements with characteristic isotopic distributions like chlorine or bromine were present. researchgate.net Tandem mass spectrometry (MS/MS) could be employed to further investigate the fragmentation pathways by selecting a specific fragment ion and inducing its further fragmentation. lcms.cz

Table 4: Plausible Mass Spectrometry Fragments for this compound

| Fragment | Proposed Structure | m/z (nominal) |

|---|---|---|

| [M]⁺ | This compound | 215 |

| [M - NH₂]⁺ | Loss of an amino group | 199 |

| [M - CONH₂]⁺ | Loss of a carboxamide group | 172 |

| [M - 2(CONH₂)]⁺ | Loss of both carboxamide groups | 129 (Quinoline) |

| [Quinoline - HCN]⁺ | Loss of HCN from the quinoline ring | 102 |

Note: This table is illustrative and based on general fragmentation patterns.

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity and Absolute Configuration

Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for the analysis of chiral molecules. encyclopedia.pub If this compound were to be synthesized in a chiral form, for example, by introducing a chiral substituent or by resolving its atropisomers (if they exist and are stable), CD and ORD would be invaluable for determining its enantiomeric purity and absolute configuration. nih.gov

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. encyclopedia.pub Enantiomers give mirror-image CD spectra. encyclopedia.pub The sign and shape of the CD spectrum are sensitive to both the absolute configuration and the conformation of the molecule. encyclopedia.pubacs.org By comparing the experimental CD spectrum with that predicted by theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT), the absolute configuration of a chiral molecule can often be determined. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. While largely replaced by CD for stereochemical analysis, it can still provide complementary information.

For a chiral derivative of this compound, one might expect to see Cotton effects in the CD spectrum corresponding to the electronic transitions of the quinoline chromophore. The exciton (B1674681) chirality method, which analyzes the coupling between two or more chromophores, could potentially be applied if the molecule adopts a conformation where the two amide chromophores are suitably oriented.

Solid-State NMR Spectroscopy for Amorphous and Crystalline Forms

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of solid materials, including crystalline and amorphous forms. bruker.com Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, providing detailed information about the local environment of the nuclei. researchgate.net

For this compound, ¹³C and ¹⁵N ssNMR would be particularly informative.

¹³C ssNMR: The chemical shifts of the carbon atoms are sensitive to the local conformation and packing in the solid state. Different crystalline forms (polymorphs) of a compound will generally give different ¹³C ssNMR spectra. google.comgoogle.com Amorphous forms typically show broader peaks compared to their crystalline counterparts due to a distribution of local environments. researchgate.netsolidstatenmr.org.uk

¹⁵N ssNMR: ¹⁵N chemical shifts are very sensitive to the electronic environment, including protonation state and hydrogen bonding. researchgate.net This makes ¹⁵N ssNMR an excellent probe for studying the details of hydrogen bonding involving the amide groups and the quinoline nitrogen in the solid state.

Techniques like Cross-Polarization Magic Angle Spinning (CPMAS) are typically used to obtain high-resolution ssNMR spectra of solids. bruker.com By comparing the ssNMR spectra of different solid forms of this compound, one could identify and characterize different polymorphs and amorphous phases, which is crucial for understanding the physical properties of the solid material. google.comgoogle.com

Table 5: Representative ¹³C Solid-State NMR Chemical Shifts for a Quinoline Derivative

| Form | Key ¹³C Chemical Shifts (ppm) |

|---|---|

| Crystalline Form N-1 | 18.1, 42.9, 44.5, 70.4, 123.2, 156.2, 170.8, 175.7, 182.1 |

| Crystalline Form N-2 | 20.8, 26.2, 44.8, 55.7, 70.7, 100.4, 101.0, 114.7, 115.2, 116.0, 119.7, 120.4, 121.6, 124.4, 136.9, 138.9, 141.1, 145.7, 150.3, 156.5, 157.6, 159.6, 165.2, 167.4, 171.2, 176.3, 182.1 |

Data for a malate (B86768) salt of a related quinoline compound. google.com

Elucidation of Molecular Interaction Mechanisms of Quinoline 2,4 Dicarboxamide

Supramolecular Chemistry and Self-Assembly of Quinoline-2,4-dicarboxamide

Hydrogen Bonding Networks in Solid and Solution States

There is no available crystallographic data for this compound in scientific literature. Consequently, a definitive description of its hydrogen bonding networks in the solid state, including specific bond distances, angles, and recurring motifs (synthons), cannot be provided. While it can be hypothesized that the primary amide (-CONH₂) groups would engage in hydrogen bonding as both donors (N-H) and acceptors (C=O), the precise patterns of these interactions remain uncharacterized. Similarly, studies detailing its behavior and aggregation in various solutions through hydrogen bonding are not present in the available research.

π-π Stacking Interactions and Aromatic Ring Stacking

The planar quinoline (B57606) ring system is inherently capable of participating in π-π stacking interactions. However, without crystal structure data, the specific geometry of these interactions in solid-state this compound, such as inter-planar distances and centroid-to-centroid offsets, is unknown. The influence of the dicarboxamide substituents on the nature and strength of these aromatic interactions has not been experimentally determined or modeled in published studies.

Design of Self-Assembled Architectures

While the combination of hydrogen bonding amide groups and an aromatic quinoline core provides a theoretical basis for the formation of self-assembled structures like tapes, sheets, or more complex architectures, no research has been published on the design and synthesis of such supramolecular structures using this compound as the primary building block.

Coordination Chemistry of this compound with Metal Ions

Chelation Modes and Ligand Binding Sites

The coordination chemistry of this compound with metal ions has not been explored in the available scientific literature. It can be postulated that the molecule could act as a multidentate ligand, with potential binding sites including the quinoline nitrogen atom and the oxygen and/or nitrogen atoms of the two carboxamide groups. However, there are no published studies that have synthesized or characterized metal complexes of this ligand to confirm its chelation modes.

Stoichiometry and Stability of Metal Complexes

Due to the absence of studies on the formation of metal complexes with this compound, there is no data available concerning the stoichiometry (ligand-to-metal ratio) or the stability constants of any such complexes.

Electronic and Magnetic Properties of this compound Metal Complexes

The electronic and magnetic properties of metal complexes containing quinoline-based ligands are intrinsically linked to the steric and electronic effects contributed by the ligand. researchgate.net The quinoline framework, an electron-deficient ring system due to the nitrogen atom, can engage in conjugation with metal orbitals, influencing the electronic structure of the resulting complex. researchgate.netmdpi.com The frontier orbitals of such complexes are often localized on the quinoline ligands, which dictates the electronic and magnetic behavior at interfaces, for instance, with ferromagnetic metals. aps.org

While direct studies on this compound complexes are limited, research on the closely related quinoline-2,4-dicarboxylic acid provides significant insights. Lanthanide complexes synthesized with quinoline-2,4-dicarboxylic acid exhibit notable luminescent properties, a direct consequence of their electronic structure. mdpi.com Specifically, Europium (Eu) complexes show emission in the visible light spectrum, whereas Neodymium (Nd) and Erbium (Er) complexes emit in the near-infrared (NIR) range. mdpi.com These properties are gaining interest for applications in optoelectronics and sensors. mdpi.com

Table 1: Electronic and Magnetic Properties of Selected Quinoline-Derivative Metal Complexes

| Complex/Ligand System | Metal Ion | Observed Property | Key Finding | Reference |

|---|---|---|---|---|

| Quinoline-2,4-dicarboxylic acid | Eu(III) | Luminescence | Emits in the visible light region. | mdpi.com |

| Quinoline-2,4-dicarboxylic acid | Nd(III), Er(III) | Luminescence | Emits in the near-infrared (NIR) region. | mdpi.com |

| 2,4-dichloro-6-((quinoline-8-ylimino)methyl)phenol | Fe(III) | Spin Crossover (Magnetic) | Exhibits temperature- and solvent-dependent spin transitions. | rsc.org |

| Tris(8-hydroxyquinolinato) | Al, Ga, In | Interfacial Magnetism | Forms spin-polarized interface states with cobalt; frontier orbitals are ligand-localized. | aps.org |

Catalytic Applications of this compound-Metal Complexes

Quinoline-based ligands are recognized for their effectiveness in catalysis. researchgate.net The dicarboxylic acid precursor of this compound is particularly noted for its ability to form rigid, porous metal-organic frameworks (MOFs) that have potential applications in catalysis. mdpi.comvulcanchem.com These frameworks, created with ions such as lanthanides, can offer optimized structures for catalytic processes. mdpi.com

A significant application involves using quinoline derivatives as ligands in transition-metal-catalyzed reactions. For instance, palladium complexes with quinoline-based ligands have been used to mediate the chlorination of carboxylic acids. researchgate.net Furthermore, the catalytic activity can be enhanced by immobilizing these complexes on solid supports. Research has detailed the synthesis of MCM-41 (a mesoporous silica (B1680970) material) functionalized with quinoline-2,4-dicarboxylic acid to act as a heterogeneous catalyst support. bohrium.com This approach of "heterogenizing" a homogeneous catalyst by anchoring it to a support like MCM-41 improves catalyst separation and reusability, which is advantageous for industrial applications. bohrium.com Functionalization of the support is key to enhancing catalytic properties, leading to better encapsulation of the metal complex, high catalytic activity, and good recyclability. bohrium.com

Various catalyst systems incorporating quinoline derivatives have been developed for organic synthesis. Metal dodecyl sulfates, acting as combined Lewis acid-surfactant catalysts (LASC), have been used with quinoline precursors in aqueous media for reactions like the Friedländer synthesis to produce substituted quinolines. rsc.org

Table 2: Examples of Catalytic Systems Involving Quinoline Derivatives

| Catalyst System | Application | Key Feature | Reference |

|---|---|---|---|

| Pd(II) with a bioinspired quinoline ligand | β-C(sp³)–H chlorination | H-bonding interaction in the secondary coordination sphere facilitates the reaction. | researchgate.net |

| MCM-41-Quinoline-2,4-dicarboxylic acid | Heterogeneous catalysis support | Immobilization enhances catalyst activity and recyclability. | bohrium.com |

| Zirconium tetrakisdodecyl sulfate | Friedländer synthesis of quinolines | Acts as a Lewis acid-surfactant catalyst (LASC) in aqueous media. | rsc.org |

| Lanthanide-Quinoline-2,4-dicarboxylate MOFs | General catalysis | Porous frameworks provide active sites for catalytic reactions. | mdpi.com |

Host-Guest Chemistry and Molecular Recognition

The principles of host-guest chemistry, which draw inspiration from the specific molecular interactions in biological systems, are well-demonstrated by synthetic receptors based on the quinoline scaffold. rsc.org The dicarboxamide functional group, in particular, is instrumental in creating receptors with defined shapes and interaction sites for molecular recognition. rsc.orgnih.gov

A notable example is a synthetic receptor where two β-cyclodextrin units are bridged by a 2,2'-biquinoline-4,4'-dicarboxamide linker. acs.org This "molecular tweezer" demonstrates high selectivity for binding steroid molecules, such as deoxycholate, through a process of cooperative co-inclusion where both the guest molecule and the quinoline tether are enclosed by the cyclodextrin (B1172386) cavities. acs.org

In another application, pyridine-2,6-dicarboxamide derivatives bearing quinoline or isoquinoline (B145761) units have been synthesized to act as ligands that recognize and stabilize G-quadruplex DNA structures. nih.gov The dicarboxamide linker forces the ligand into a specific V-shape conformation that maximizes its interaction with the target G4 structure. nih.gov The binding affinity and selectivity are further enhanced by methylation of the quinoline nitrogen, which introduces a positive charge. nih.gov Similarly, a molecular tweezer based on a pyridine-2,6-dicarboxamide spacer and two 4-aminoquinoline (B48711) moieties was designed to recognize protoporphyrin IX, demonstrating that the dicarboxamide is a suitable spacer for creating effective host molecules. rsc.org

The binding of this compound to molecular targets is governed by a suite of non-covalent interactions. These interactions, though weak individually, collectively provide the stability for complex formation. acs.org Key among these are hydrogen bonds, π-π stacking, C–H···π, and electrostatic interactions. mdpi.comacs.orgresearchgate.net

The quinoline ring itself is a versatile participant in these interactions. Molecular docking studies of quinoline-based inhibitors with protein kinases, such as c-Met, reveal crucial π-π stacking interactions between the quinoline ring and aromatic amino acid residues like tyrosine. mdpi.com Furthermore, the dicarboxamide moiety plays a pivotal role by forming specific hydrogen bonds with amino acid residues (e.g., Lysine (B10760008) and Aspartate) in the binding pocket, anchoring the ligand in place. mdpi.com The quinoline nitrogen can also act as a hydrogen bond acceptor. mdpi.com

The nature and energetics of these non-covalent interactions have been quantified in crystalline structures of quinoline-containing compounds using techniques like Hirshfeld surface analysis and PIXEL calculations. acs.org These methods allow for the characterization and quantification of interactions such as C–H···O and π···π stacking, providing a deeper understanding of the forces that stabilize the molecular assembly in the solid state. acs.org

Understanding the molecular recognition process requires not only assessing the binding affinity (a thermodynamic parameter) but also the kinetics of the interaction. rsc.org Kinetic specificity, often quantified by the residence time of a ligand on its receptor, can be as crucial as thermodynamic affinity for a molecule's biological activity. rsc.org

While specific kinetic and thermodynamic data for this compound are not available, studies on the closely related quinoline-2-carboxylate inhibitors provide valuable insights. researchgate.net Isothermal titration calorimetry (ITC) has been used to probe the thermodynamics of binding between these inhibitors and their target enzyme, New Delhi metallo-β-lactamase-1 (NDM-1). researchgate.net These experiments revealed that the inhibitors bind to the protein, forming a ternary complex with two zinc ions. researchgate.net A key finding from the thermodynamic analysis was that the binding process led to a remarkable gain in entropy, which is a significant driving force for the interaction. researchgate.net This suggests that the binding event causes a significant rearrangement and release of solvent molecules from the protein's active site. researchgate.net Such detailed thermodynamic and kinetic studies are crucial for optimizing ligand binding for various applications. rsc.org

Non-Covalent Interactions with Small Molecules

Mechanisms of Interfacial Adsorption and Surface Interactions

The interaction of quinoline derivatives with surfaces is critical for applications ranging from corrosion inhibition to materials science. The mechanism of this adsorption can involve both physical (physisorption) and chemical (chemisorption) interactions.

Detailed studies using density functional theory (DFT) have elucidated the adsorption of quinoline on various metal surfaces like Platinum (Pt), Palladium (Pd), and Rhodium (Rh). nih.gov On these (111) surfaces, quinoline is found to adsorb preferentially on di-bridge sites, with the adsorption energy being highest on Rh. nih.gov The interaction involves a net electron transfer from the metal to the molecule and is influenced by the interplay of the molecule's frontier orbitals with the metal's d-band. nih.gov The binding is strong enough to cause a slight distortion in the adsorbed molecule. nih.gov

In the context of corrosion inhibition, quinoline derivatives have been shown to adsorb on mild steel surfaces in acidic solutions, forming a protective layer. researchgate.net The adsorption process in these systems often follows the Langmuir adsorption model. researchgate.net The calculated Gibbs free energy of adsorption (ΔG°ads) can help distinguish between interaction types; values around -20 kJ/mol suggest physisorption, while values more negative than -40 kJ/mol indicate chemisorption. researchgate.net For some quinoline inhibitors, the ΔG°ads value falls between these thresholds, indicating that the adsorption mechanism is a mixture of both physical and chemical interactions. researchgate.net

Beyond metals, quinoline derivatives interact with carbon-based surfaces. Quinoline-2,3-dicarboxylic acid has been successfully used to modify graphene hydrogels via non-covalent π-π stacking interactions. acs.org This physical adsorption process is advantageous as it does not disrupt the sp2 hybridized structure of the graphene, thus preserving its excellent electrical conductivity while adding the electrochemical properties of the quinoline molecule. acs.org

Molecular Dynamics and Reaction Mechanisms in Solution

In solution, this compound and its derivatives are dynamic entities, undergoing conformational changes and participating in various equilibria that dictate their behavior and reactivity. Molecular dynamics (MD) simulations are a powerful tool to explore these dynamic processes. For instance, MD simulations have been used to investigate how bis-quinolinyl-pyridine-2,6-dicarboxamide ligands bind to G-quadruplex DNA. nih.gov These simulations revealed that the specific spatial orientation of the two quinoline rings is a key determinant of the mode and strength of binding to the G4 structure. nih.gov

The conformational flexibility of quinoline-based oligomers has also been studied in solution. A quinoline oligoamide foldamer was shown to exist as a dynamic equilibrium of interconverting racemic right- and left-handed helices. rsc.org The equilibrium between these two diastereomeric helices was found to be solvent-dependent and slow on the NMR timescale. rsc.org

Computational Chemistry and Molecular Modeling Studies of Quinoline 2,4 Dicarboxamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful lens to examine the intrinsic characteristics of Quinoline-2,4-dicarboxamide at a sub-molecular level.

Electronic Structure Elucidation (HOMO-LUMO, Molecular Orbitals, Charge Distribution)

The electronic architecture of a molecule dictates its fundamental chemical properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.com For the basic quinoline (B57606) structure, DFT studies have established its HOMO-LUMO energy gap. scirp.org

In this compound, the electron-rich quinoline ring system contributes significantly to the HOMO, representing its electron-donating capability. The electron-withdrawing nature of the two carboxamide groups at positions 2 and 4 is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. This is supported by studies on the related quinoline-2,4-dicarboxylic acid, where DFT calculations have shown that electron-withdrawing groups like carboxyls can lower the LUMO energy, which in turn stabilizes metal complexes.

The distribution of charge across the molecule can be visualized using Molecular Electrostatic Potential (MEP) maps, which are derivable from DFT calculations. nih.gov For this compound, the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxamide groups are anticipated to be regions of high electron density (negative potential), marking them as likely sites for electrophilic interaction. In contrast, the amide hydrogens and aromatic protons would show a positive electrostatic potential.

Table 1: Calculated Electronic Properties of a Foundational Quinoline Compound This interactive table provides data for the parent quinoline molecule to serve as a reference for understanding the core electronic structure.

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Quinoline | DFT/B3LYP/6-31+G(d,p) | -6.646 | -1.816 | 4.83 scirp.org |

Reactivity Predictions (Reaction Pathways, Transition State Analysis)

Quantum chemical calculations are pivotal in predicting the reactivity of this compound. mdpi.com By mapping the potential energy surface, researchers can delineate the most probable pathways for reactions such as electrophilic or nucleophilic substitutions. The analysis of transition states along these pathways provides activation energy barriers, which are crucial for predicting reaction kinetics.

Based on the electronic structure, the quinoline nitrogen and the carbonyl oxygens of the amide groups are predicted to be the primary sites for electrophilic attack. Conversely, the carbon atoms within the quinoline ring, influenced by the electron-withdrawing amide groups, are expected to be more susceptible to nucleophilic attack. Studies on various quinoline derivatives have successfully used these computational approaches to complement experimental findings. researchgate.net

Spectroscopic Property Simulations (NMR, UV-Vis, IR, CD)

Computational simulations are a vital tool for predicting the spectroscopic signatures of this compound, which aids in the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the ¹H and ¹³C NMR chemical shifts. science.gov These theoretical values are invaluable for assigning experimental spectra. For instance, in analogous pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide (B53072) systems, NMR data has been successfully correlated with their structural features. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra, predicting the maximum absorption wavelengths (λmax) and identifying the nature of the electronic transitions (e.g., π-π* or n-π*). mdpi.com The related quinoline-2,4-dicarboxylic acid exhibits intense absorption bands around 250 nm and 340 nm. mdpi.com Similar transitions would be expected for the dicarboxamide derivative.

IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT, corresponding to peaks in its Infrared (IR) spectrum. For the related quinoline-2,4-dicarboxylic acid, ATR/FTIR analysis has identified characteristic stretching vibrations for aromatic C-H bonds at 3103 and 3088 cm⁻¹, along with a broad band for O-H stretching from 3100–2200 cm⁻¹. mdpi.comnih.gov For the dicarboxamide, distinct peaks corresponding to the N-H and C=O stretching of the amide groups would be key identifying features.

Circular Dichroism (CD) Spectroscopy: For chiral variants of this compound or when studying its interaction with biomolecules like DNA, CD spectroscopy simulations can predict its chiroptical response. mdpi.com Studies on similar bis-(iso)quinolinyl-pyridine-2,6-dicarboxamides have utilized CD experiments to probe their conformational changes upon binding to G-quadruplex DNA. nih.gov

Table 2: Spectroscopic Data for Structurally Related Dicarboxylate and Dicarboxamide Compounds This interactive table presents experimental data for compounds structurally similar to this compound to provide a comparative basis.

| Spectroscopy Type | Compound | Key Experimental Values |

|---|---|---|

| UV-Vis | Quinoline-2,4-dicarboxylic acid | λmax at ~250 nm and ~340 nm mdpi.com |

| IR | Quinoline-2,4-dicarboxylic acid | ν(CAr–H) at 3103 and 3088 cm⁻¹ mdpi.comnih.gov |

| ¹H NMR | N²,N⁶-di(Quinolin-4-yl)pyridine-2,6-dicarboxamide (in DMSO-d6) | δ 11.59 (s, 2H, NH), 8.98 (d, J = 4.9 Hz, 2H), 8.53 (d, J = 8.3 Hz, 2H) nih.gov |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations allow for the study of the temporal evolution of this compound, revealing its conformational landscape and interactions with its surrounding environment. mdpi.com

Solvation Effects and Solvent-Accessible Surface Area

MD simulations are exceptionally well-suited for investigating the behavior of this compound in a solvent. By incorporating explicit solvent molecules into the simulation box, it is possible to analyze how the solvent influences the molecule's conformation and dynamics. mdpi.com The solvent-accessible surface area (SASA), a measure of the molecule's exposure to the solvent, can be calculated from these simulations. SASA is a key parameter for understanding solubility and intermolecular interactions in solution. The amide protons and carbonyl oxygens of this compound are expected to form significant hydrogen bonds with protic solvents like water, which would be a dominant feature of its solvation profile.

Ligand-Target Interaction Prediction (at a purely molecular level)

Molecular docking and simulation are primary tools for predicting how a ligand such as this compound might bind to a biological target, typically a protein's active or allosteric site. These studies model the intermolecular forces that govern the formation of a stable ligand-protein complex.

A hypothetical docking study of this compound into the ATP-binding site of a putative serine/threonine kinase, designated here as Target Kinase-A (TKA), reveals a plausible and high-affinity binding mode. The predicted interactions are driven by the unique arrangement of functional groups on the quinoline scaffold.

Hydrogen Bonding: The two primary amide groups are critical for anchoring the ligand within the binding pocket. The amide at the 2-position is predicted to form a bidentate hydrogen bond interaction with the backbone carbonyl and amide groups of a key hinge-region residue, such as a valine or alanine. The amide at the 4-position can act as both a hydrogen bond donor (from the N-H) and acceptor (at the C=O) with solvent-exposed, charged residues like aspartate or lysine (B10760008) at the mouth of the active site. The quinoline nitrogen atom itself is predicted to act as a hydrogen bond acceptor with a nearby threonine hydroxyl group.

The stability of this predicted binding pose is often evaluated using a scoring function, which estimates the free energy of binding (ΔG_bind). For this compound, a favorable docking score would suggest it is a strong candidate for inhibiting TKA activity. The key predicted interactions are summarized in the table below.

| Functional Group on Ligand | Type of Interaction | Predicted Interacting Residue(s) in TKA | Role in Binding |

|---|---|---|---|

| 2-Position Amide (-CONH₂) | Hydrogen Bond (Donor/Acceptor) | Hinge Region Backbone (e.g., Valine) | Anchoring ligand in the active site |

| 4-Position Amide (-CONH₂) | Hydrogen Bond (Donor/Acceptor) | Solvent-Exposed Residues (e.g., Aspartate) | Enhancing specificity and solubility |

| Quinoline Nitrogen (N1) | Hydrogen Bond (Acceptor) | Threonine Side Chain (-OH) | Positional orientation |

| Quinoline Aromatic Core | π-π Stacking | Phenylalanine / Tyrosine Side Chain | Stabilization and affinity |

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR models establish a mathematical correlation between a molecule's structure, encoded as numerical descriptors, and its physicochemical properties. These models are invaluable for predicting properties that are difficult or time-consuming to measure experimentally.

To build a QSPR model for this compound and its analogs, a wide range of molecular descriptors must first be calculated. These descriptors quantify various aspects of the molecular structure.

1D Descriptors: Molecular weight, atom counts.

2D (Topological) Descriptors: These are derived from the 2D graph representation of the molecule and include connectivity indices (e.g., Kier-Hall indices) and shape indices (e.g., Kappa indices), which describe molecular size, branching, and cyclicity.

3D (Geometrical) Descriptors: Calculated from the 3D conformation, these include molecular surface area (e.g., Solvent Accessible Surface Area, SASA), molecular volume, and principal moments of inertia, which describe the molecule's shape in 3D space.

Electronic Descriptors: Derived from quantum chemical calculations, these include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges.

Physicochemical Descriptors: These represent well-known chemical properties, such as the octanol-water partition coefficient (logP), molar refractivity (MR), polar surface area (PSA), and counts of hydrogen bond donors and acceptors.

The table below lists a selection of hypothetical descriptors calculated for the parent this compound molecule.

| Descriptor Class | Descriptor Name | Hypothetical Value | Description |

|---|---|---|---|

| Physicochemical | Molecular Weight | 215.20 g/mol | Mass of one mole of the substance |

| Physicochemical | logP (cLogP) | 0.85 | Measure of lipophilicity |

| Physicochemical | Polar Surface Area (PSA) | 104.8 Ų | Surface sum over all polar atoms |

| Electronic | Dipole Moment | 5.2 Debye | Measure of molecular polarity |

| 3D/Geometrical | Solvent Accessible Surface Area (SASA) | 415.5 Ų | Surface area accessible to a solvent |

| Physicochemical | Hydrogen Bond Donors | 4 | Count of N-H and O-H bonds |

| Physicochemical | Hydrogen Bond Acceptors | 4 | Count of N and O atoms |

Using a dataset of this compound analogs with experimentally determined properties, a QSPR model can be constructed. For instance, a model to predict aqueous solubility (logS) could be developed using multiple linear regression (MLR).

A hypothetical study involving 30 analogs of this compound, where substituents were varied at the 6- and 7-positions, might yield the following QSPR equation:

logS = 0.75 - 0.60 * cLogP + 0.01 * PSA - 0.25 * NumRotatableBonds

Interpretation of the Model:

The negative coefficient for cLogP (-0.60) indicates that as lipophilicity increases (e.g., by adding alkyl chains), aqueous solubility decreases, which is a well-established chemical principle.

The positive coefficient for PSA (+0.01) suggests that increasing the polar surface area, perhaps by adding hydroxyl or amine groups, leads to a modest increase in solubility.

The negative coefficient for the number of rotatable bonds (NumRotatableBonds ) (-0.25) implies that increased conformational flexibility can negatively impact solubility, possibly due to the entropic cost of organizing the molecule within the crystal lattice versus in solution.

Such a model, once validated, can be used to predict the solubility of new, unsynthesized analogs of this compound, prioritizing candidates with favorable physicochemical profiles for synthesis.

Derivation of Molecular Descriptors

Virtual Screening and Library Design for this compound Analogs

Virtual screening is a computational technique used to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target. For this compound, this process can be used to identify novel analogs with potentially improved affinity or properties.

The process begins with the design of a focused virtual library built around the this compound scaffold. This involves defining points of variation (R-groups) on the core structure. Common points for modification include the 5-, 6-, 7-, and 8-positions of the quinoline ring. A library can be generated in silico by decorating these positions with a diverse set of chemical fragments (e.g., halogens, alkyls, alkoxys, amines).

The screening workflow proceeds as follows:

Library Enumeration: A virtual library of several thousand or million analogs is generated.

Property Filtering: The library is filtered to remove compounds with undesirable properties (e.g., high molecular weight, poor predicted logP) using rules like Lipinski's Rule of Five.

Structure-Based Screening: The remaining compounds are docked into the active site of the target protein (e.g., TKA) using high-throughput virtual screening software.

Hit Selection and Analysis: The top-scoring compounds are selected based on their predicted binding affinity (docking score). These "hits" are then visually inspected to ensure they form meaningful and stable interactions within the active site, similar to or better than the parent compound.

A hypothetical virtual screen against TKA could identify the following top analogs as promising candidates for synthesis and biological evaluation.

| Compound ID | Modification on Quinoline Ring | Predicted Docking Score (kcal/mol) | Key Favorable Interaction |

|---|---|---|---|

| QDA-001 | 6-Fluoro | -9.8 | Forms a specific halogen bond with a backbone carbonyl |

| QDA-002 | 7-Methoxy | -9.5 | Methoxy oxygen acts as an additional H-bond acceptor |

| QDA-003 | 8-Hydroxy | -10.2 | Forms an intramolecular H-bond with 2-amide, pre-organizing the conformation for binding |

| QDA-004 | 6-Amino | -9.9 | Amino group forms a new salt bridge with a nearby aspartate residue |

Artificial Intelligence and Machine Learning Applications in this compound Research

AI and ML are revolutionizing computational chemistry by enabling more complex and accurate predictions. These methods can learn from vast datasets of chemical reactions and structures to assist in various stages of research.

These tools, often built on graph neural networks or transformer-based models, deconstruct a target molecule into simpler, commercially available precursors. When applied to this compound, an AI model would likely propose the following high-level retrosynthetic disconnections:

C-N Bond Disconnection (Amidation): The most logical first step is the disconnection of the two amide bonds. This retrosynthetic step suggests that this compound can be synthesized from Quinoline-2,4-dicarboxylic acid and an ammonia (B1221849) source (e.g., aqueous ammonia) via a double amidation reaction. The AI could further suggest specific peptide coupling reagents (e.g., HATU, HOBt/EDC) for this transformation to improve yields and purity.

Quinoline Ring Disconnection (Friedländer Annulation): The next step is to deconstruct the Quinoline-2,4-dicarboxylic acid intermediate. A common and high-confidence prediction would be a disconnection corresponding to the Friedländer annulation. This breaks the quinoline ring into two simpler precursors:

2-aminobenzoylformic acid (or a related 2-aminoaryl ketone/aldehyde).

A compound containing an activated methylene (B1212753) group, such as pyruvic acid or its ester, which provides the C2, C3, and C4 atoms of the quinoline ring.

The AI system can rank these proposed routes based on a confidence score, the predicted number of steps, and the estimated cost or availability of the starting materials. Furthermore, forward-prediction models can then be used to predict the likely outcome, yield, and optimal reaction conditions for each step in the proposed synthetic plan, significantly accelerating the process of chemical synthesis.

Property Prediction and Optimization

Computational chemistry and molecular modeling serve as powerful tools in the modern drug discovery and materials science landscape. For a molecule like this compound, these in silico techniques offer a rapid and cost-effective means to predict its physicochemical and biological properties, as well as to guide its optimization for specific applications. While direct computational studies on this compound are not extensively documented in public literature, the methodologies applied to its close chemical relatives, such as other quinoline carboxamide derivatives, provide a clear blueprint for how its properties can be predicted and refined.

The core principle behind property prediction is the use of computational models to correlate a molecule's structure with its behavior. This can range from predicting fundamental properties like solubility and electronic characteristics to more complex biological activities and pharmacokinetic profiles. Optimization, in turn, utilizes these predictive models to suggest structural modifications that are likely to enhance desired attributes while minimizing undesirable ones.

Detailed Research Findings

Research on various quinoline carboxamide derivatives highlights the common computational approaches used for property prediction and optimization. These studies often involve a combination of molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling.

Molecular Docking and Dynamics for Binding Prediction:

Molecular docking is a primary tool for predicting the binding orientation and affinity of a ligand to a biological target. For instance, in studies of quinoline-3-carboxamide (B1254982) derivatives as kinase inhibitors, molecular docking has been used to understand their interactions with the ATP-binding sites of DNA damage and response (DDR) kinases. mdpi.com These studies reveal key interactions, such as the quinoline nitrogen binding to the hinge region of the kinase, which are crucial for inhibitory activity. mdpi.com Similarly, docking studies on 2-chloroquinoline-3-carboxamide (B1625466) derivatives have been employed to identify potential cancer treatments by predicting their binding to the Ephrin B4 (EPHB4) receptor. researchgate.netbenthamdirect.com

Following docking, molecular dynamics simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. mdpi.com These simulations provide a more dynamic picture of the interactions, helping to validate the docking results and ensure the stability of the proposed binding mode. mdpi.com

In Silico ADMET Prediction:

A critical aspect of drug development is understanding a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Computational tools like SwissADME and QikProp are frequently used to predict these properties for quinoline derivatives. mdpi.comresearchgate.netnih.gov These predictions help in the early identification of compounds with favorable pharmacokinetic properties and lower potential for toxicity. researchgate.netnih.gov For example, in silico studies on novel N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives indicated adherence to Lipinski's rule of five, suggesting good oral bioavailability and favorable safety profiles. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling:

3D-QSAR is a powerful technique used to build mathematical models that relate the three-dimensional properties of a series of molecules to their biological activity. nih.govarabjchem.orgdovepress.com For 2,4-disubstituted quinoline derivatives, 3D-QSAR studies have been used to design novel antimalarial agents. nih.gov These models, often developed using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide contour maps that highlight which regions of the molecule are sensitive to steric, electrostatic, or other field effects. nih.govdovepress.com This information is invaluable for optimizing the structure to enhance activity. For example, a 3D-QSAR study on quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors yielded a statistically significant model that could predict the activity of new compounds. arabjchem.org

Optimization through Structural Modification:

The insights gained from these predictive models directly inform the optimization process. By understanding the structure-activity relationships (SAR), medicinal chemists can make targeted modifications to the lead compound. For example, in the optimization of a quinoline-4-carboxamide series as antimalarial agents, initial hits with moderate potency and poor microsomal stability were improved by structural modifications. acs.orgacs.org These changes, guided by the need to improve both potency and pharmacokinetic properties, led to the development of lead molecules with low nanomolar in vitro potency and excellent in vivo efficacy. acs.orgacs.org Similarly, research on quinoline-2-carboxamide (B1208818) based chalcone (B49325) derivatives used molecular docking to identify compounds with good binding energy towards the EGFR receptor, guiding the synthesis of potent anticancer agents. tandfonline.com

The table below illustrates the types of data typically generated in the computational prediction and optimization of quinoline carboxamide derivatives, which would be applicable to this compound.

| Computational Method | Predicted/Optimized Property | Example Finding for Quinoline Derivatives |

| Molecular Docking | Binding Affinity (e.g., Docking Score in kcal/mol), Binding Pose, Key Interactions | Quinoline-2-carboxamide based chalcones showed good binding energy (−8.46 and −9.46 kcal/mol) with the EGFR receptor. tandfonline.com |

| Molecular Dynamics | Stability of Ligand-Receptor Complex, Conformational Changes | MD simulations confirmed the stability of quinoline-3-carboxamide derivatives within the active site of ATM kinase. mdpi.com |

| ADMET Prediction | Oral Bioavailability (Lipinski's Rule of Five), Solubility, Metabolism, Toxicity | Designed 2-chloroquinoline-3-carboxamide derivatives were predicted to be orally bioavailable and have acceptable pharmacokinetic properties. researchgate.netbenthamdirect.com |

| 3D-QSAR (CoMFA/CoMSIA) | Predicted Biological Activity (pIC50, pEC50), Structure-Activity Relationship Maps | A 3D-QSAR model for 2,4-disubstituted quinoline derivatives as antimalarial agents showed high statistical validation (q² = 0.741 for CoMSIA), enabling the design of more potent compounds. nih.gov A model for VEGFR-2 inhibitors yielded a correlation coefficient (r²) of 0.8621. arabjchem.org |

| Lead Optimization | Improved Potency (IC50/EC50), Enhanced Pharmacokinetic Profile (e.g., bioavailability, stability), Reduced Off-Target Effects | A screening hit (EC50 = 120 nM) from a quinoline-4-carboxamide series was optimized to lead molecules with low nanomolar potency and an ED90 < 1 mg/kg in a mouse model. acs.orgacs.org |

Advanced Analytical and Characterization Methodologies in Quinoline 2,4 Dicarboxamide Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental tool in the analysis of quinoline-2,4-dicarboxamide, facilitating the purification of products and the assessment of their chemical and stereochemical purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound and its analogues. The development and validation of specific HPLC methods are crucial for accurate quantification. For instance, the purity of target compounds in studies involving quinoline (B57606) carboxamide derivatives is often confirmed to be ≥95% by analytical HPLC, typically using a reversed-phase C18 column and monitoring at a specific UV wavelength, such as 254 nm. nih.gov Method validation according to ICH Q2(R1) guidelines ensures the reliability of the analytical procedure. researchgate.net

A typical HPLC method for a this compound analogue might be configured as follows:

| Parameter | Typical Condition |